molecular formula C23H48O7 B14457731 Trimethylolpropane 2-ethylhexanoate laurate

Trimethylolpropane 2-ethylhexanoate laurate

Cat. No.: B14457731
M. Wt: 436.6 g/mol
InChI Key: YRDUUJLNRKMQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane 2-ethylhexanoate laurate is a complex ester compound that is widely used in various industrial applications. It is known for its excellent lubricating properties, making it a popular choice in the formulation of biolubricants. This compound is derived from trimethylolpropane, 2-ethylhexanoic acid, and lauric acid, resulting in a molecule that combines the beneficial properties of each component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylolpropane 2-ethylhexanoate laurate typically involves the esterification of trimethylolpropane with 2-ethylhexanoic acid and lauric acid. This reaction is usually catalyzed by sulfuric acid or other strong acids. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and filtration to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane 2-ethylhexanoate laurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trimethylolpropane 2-ethylhexanoate laurate primarily involves its lubricating properties. The ester groups in the molecule provide excellent lubrication by reducing friction between surfaces. The compound forms a thin film on the surfaces, which minimizes wear and tear. Additionally, its biodegradability ensures that it breaks down into non-toxic components, making it environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of 2-ethylhexanoic acid and lauric acid esters. This combination provides a balance of lubricity, stability, and biodegradability, making it suitable for a wide range of applications. Its ability to form a stable film on surfaces and its low toxicity further enhance its desirability as a biolubricant .

Properties

Molecular Formula

C23H48O7

Molecular Weight

436.6 g/mol

IUPAC Name

dodecanoic acid;2-ethylhexanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C12H24O2.C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2

InChI Key

YRDUUJLNRKMQSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.CCCCC(CC)C(=O)O.C(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.